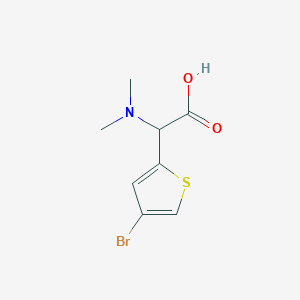
Acetamide, 2,2'-oxybis[N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2,2’-oxybis[N,N-dimethyl-] is an organic compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . This compound is known for its unique structure, which includes two acetamide groups connected by an oxygen atom, with each acetamide group further substituted with two N,N-dimethyl groups . It is a colorless solid with a melting point of 67-68°C and a boiling point of approximately 302.4°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2’-oxybis[N,N-dimethyl-] typically involves the reaction of N,N-dimethylacetamide with an appropriate oxidizing agent. One common method is the oxidation of N,N-dimethylacetamide using hydrogen peroxide in the presence of a catalyst . The reaction conditions usually involve moderate temperatures and controlled addition of the oxidizing agent to ensure a high yield of the desired product.
Industrial Production Methods
Industrial production of Acetamide, 2,2’-oxybis[N,N-dimethyl-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency . The final product is purified through crystallization or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2,2’-oxybis[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into simpler amide derivatives.
Substitution: The N,N-dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized amide derivatives, while reduction can produce simpler amides .
Aplicaciones Científicas De Investigación
Acetamide, 2,2’-oxybis[N,N-dimethyl-] has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Acetamide, 2,2’-oxybis[N,N-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates . Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylacetamide: A simpler amide with similar properties but lacking the oxygen bridge.
N,N-Dimethylformamide: Another related compound with similar solvent properties but different reactivity.
Acetamide: The parent compound with a simpler structure and different chemical properties.
Uniqueness
Acetamide, 2,2’-oxybis[N,N-dimethyl-] is unique due to its oxygen bridge connecting two N,N-dimethylacetamide groups. This structure imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler counterparts .
Propiedades
IUPAC Name |
2-[2-(dimethylamino)-2-oxoethoxy]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-9(2)7(11)5-13-6-8(12)10(3)4/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFOOTHTIJUSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604520 |
Source


|
| Record name | 2,2'-Oxybis(N,N-dimethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34866-70-1 |
Source


|
| Record name | 2,2'-Oxybis(N,N-dimethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)













